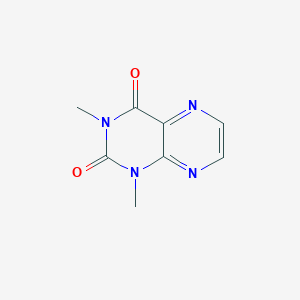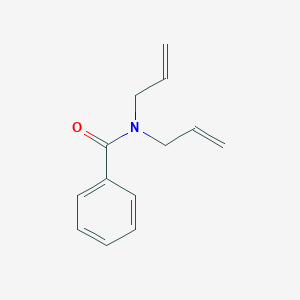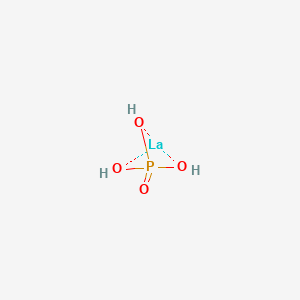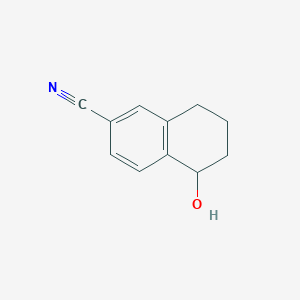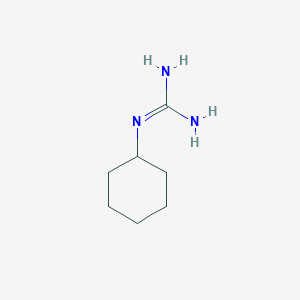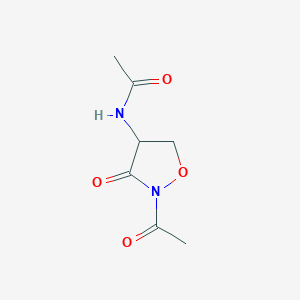
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide, also known as Acetoxolone, is a synthetic compound that has been widely used in scientific research. It belongs to the group of oxazolidinones and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide exerts its effects through the inhibition of the 11-beta-hydroxysteroid dehydrogenase enzyme, which is responsible for the metabolism of glucocorticoids. By inhibiting this enzyme, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide increases the availability of active glucocorticoids, which can then exert their anti-inflammatory effects. N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been shown to inhibit the activation of NF-κB, which is a key regulator of immune and inflammatory responses. Additionally, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to have anti-ulcer and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, which means that there is a wealth of information available on its effects and mechanisms of action. However, there are also limitations to using N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its effects may be influenced by factors such as pH and temperature, which can complicate experimental design.
Orientations Futures
There are several future directions for research on N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. One area of interest is the development of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide analogs that have improved solubility and bioavailability. Another area of interest is the use of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in combination with other anti-inflammatory agents to enhance its effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide and to identify its potential therapeutic applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-ulcer, and anti-viral effects, and has potential therapeutic applications in the treatment of inflammatory diseases. While there are limitations to using N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in lab experiments, it remains a valuable tool for scientific research. Further research is needed to fully understand its mechanisms of action and to identify its potential therapeutic applications.
Méthodes De Synthèse
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide can be synthesized by the reaction of 2-acetylfuran with hydroxylamine hydrochloride, followed by the reaction with acetic anhydride and sodium acetate. The final product is obtained after purification by recrystallization. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been extensively studied for its various scientific research applications. It has been used as a tool to study the effects of glucocorticoids on the immune system. It has also been used as an anti-inflammatory agent in various in vitro and in vivo models. N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases.
Propriétés
Numéro CAS |
14617-47-1 |
|---|---|
Nom du produit |
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
Formule moléculaire |
C7H10N2O4 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O4/c1-4(10)8-6-3-13-9(5(2)11)7(6)12/h6H,3H2,1-2H3,(H,8,10) |
Clé InChI |
ZMSGKGCODQKRPW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CON(C1=O)C(=O)C |
SMILES canonique |
CC(=O)NC1CON(C1=O)C(=O)C |
Synonymes |
N-(2-Acetyl-3-oxoisoxazolidin-4-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



